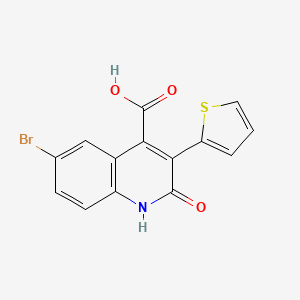
N,N-diallyl-4-bromoaniline
Descripción general
Descripción
N,N-diallyl-4-bromoaniline is an organic compound that belongs to the class of arylamines It features a benzene ring substituted with a bromine atom at the para position and two allyl groups attached to the nitrogen atom
Métodos De Preparación
The synthesis of N,N-diallyl-4-bromoaniline typically involves the reaction of 4-bromoaniline with allyl iodide in the presence of a base. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures, typically around -78°C, to ensure the formation of the desired product . The reaction mixture is then stirred at room temperature for a few hours before being quenched with water and extracted with an organic solvent like ethyl acetate. The product is purified using standard techniques such as column chromatography.
Análisis De Reacciones Químicas
N,N-diallyl-4-bromoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other functional groups using reagents like n-butyllithium (n-BuLi) and electrophiles such as alkyl halides.
Oxidation Reactions: The allyl groups can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the allyl groups to alkanes.
Common reagents and conditions used in these reactions include n-BuLi, THF, and various electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N,N-diallyl-4-bromoaniline has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Pharmaceuticals: The compound can be used in the development of new drugs due to its ability to undergo various chemical modifications.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which N,N-diallyl-4-bromoaniline exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom and allyl groups influence the reactivity of the benzene ring, making it more susceptible to attack by electrophiles . The nitrogen atom’s lone pair of electrons can also participate in reactions, further enhancing the compound’s reactivity.
Comparación Con Compuestos Similares
N,N-diallyl-4-bromoaniline can be compared with other similar compounds such as:
4-Bromo-N,N-diethylaniline: This compound has ethyl groups instead of allyl groups attached to the nitrogen atom.
4-Bromo-N,N-dimethylaniline: This compound has methyl groups instead of allyl groups attached to the nitrogen atom.
3-Bromo-N,N-dimethylaniline: This compound has a bromine atom at the meta position and methyl groups attached to the nitrogen atom.
The uniqueness of this compound lies in the presence of allyl groups, which provide additional reactivity and potential for further chemical modifications.
Propiedades
Fórmula molecular |
C12H14BrN |
|---|---|
Peso molecular |
252.15 g/mol |
Nombre IUPAC |
4-bromo-N,N-bis(prop-2-enyl)aniline |
InChI |
InChI=1S/C12H14BrN/c1-3-9-14(10-4-2)12-7-5-11(13)6-8-12/h3-8H,1-2,9-10H2 |
Clave InChI |
ASCBNTWCZFWIKZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CC=C)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
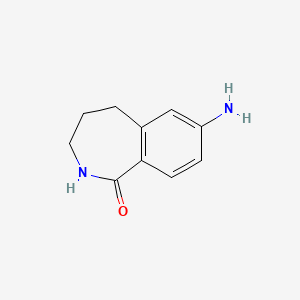

![(R)-2'-Oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-carboxylic acid](/img/structure/B8605103.png)
![Benzyl 2-[(dimethylamino)methylene]-3-oxobutanoate](/img/structure/B8605112.png)
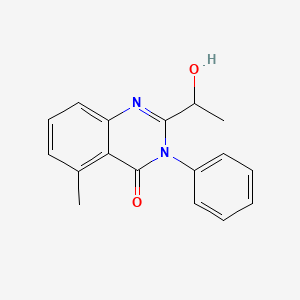

![3-[(12-Cyclohexyldodecyl)oxy]-2-methoxypropan-1-OL](/img/structure/B8605130.png)
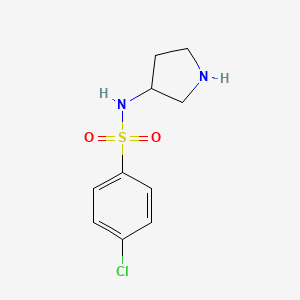
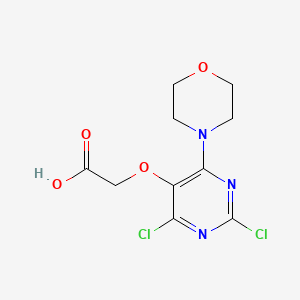
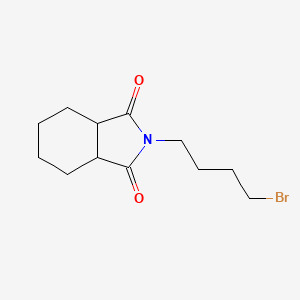
![2-[1.4]Diazepan-1-yl-quinoline](/img/structure/B8605163.png)

![[4-(Methylamino)phenyl]acetonitrile](/img/structure/B8605192.png)
